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Introduction

G protein-coupled receptor 56 (GPR56), also known as Adhesion G protein-coupled receptor
G1 (ADGRG1), is a member of the adhesion G protein-coupled receptor (GPCR) family. It
plays a crucial role in various physiological processes, particularly during embryonic
development.[1][2] Mutations in the GPR56 gene are linked to severe developmental disorders,
most notably bilateral frontoparietal polymicrogyria (BFPP), a brain malformation characterized
by abnormal cortical lamination.[3][4] This technical guide provides a comprehensive overview
of GPR56 expression patterns during embryonic development, its signaling pathways, and
detailed experimental protocols for its study.

GPR56 Expression Patterns in Embryonic Tissues

GPR56 exhibits a dynamic and tissue-specific expression pattern throughout embryonic
development. Its expression is critical for the proper formation of the nervous, musculoskeletal,
and reproductive systems.

Nervous System

The most well-characterized role of GPR56 during embryogenesis is in the development of the
central nervous system (CNS).
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o Cerebral Cortex: GPR56 is highly expressed in the ventricular and subventricular zones of
the developing cerebral cortex, which are rich in neural progenitor cells.[4] Studies in mice
have revealed a distinct anterior-to-posterior expression gradient of GPR56 in the neocortex
at embryonic days 10.5 (E10.5) and E11.5, a pattern that correlates with the regions most
affected in BFPP.[1][4] This gradient, however, dissipates by E12.5.[4] GPR56 is also found
in postmitotic neurons in the preplate and marginal zone.[1]

» Neural Stem Cells: GPR56 is highly expressed in nestin-positive neural stem and progenitor
cells (NSCs/NPCs) in the fetal brains of both humans and mice.[5] Its expression is
downregulated as these cells differentiate into neurons and glia.[5]

o Oligodendrocytes: During oligodendrocyte development, GPR56 expression is abundant in
oligodendrocyte precursor cells (OPCs) but is downregulated in mature, myelinating
oligodendrocytes.[6]

Musculoskeletal System

GPR56 expression is transiently upregulated during the early stages of myoblast fusion,
suggesting a role in skeletal muscle development.[7] However, studies on knockout mice
indicate that while GPR56 is involved in myoblast fusion in vitro, it is not essential for overall
muscle development in vivo.[7]

Reproductive System

In the developing male gonads, GPR56 is expressed in Sertoli cells within the embryonic testis
cords.[7] Its absence leads to disrupted seminiferous tubule formation, indicating a role in testis
development and male fertility.[7]

Hematopoietic System

GPR56 is abundantly expressed in hematopoietic stem and progenitor cells (HSPCs) during
definitive hematopoiesis in the embryo.[8]

Quantitative GPR56 Expression Data

The following table summarizes the relative expression levels of GPR56 in various embryonic
tissues at different developmental stages, based on data from in situ hybridization and
immunohistochemistry studies.
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TissuelCell
Type

Species

Developmental
Stage

Expression
Level

Citation

Nervous System

Cerebral Cortex
(VZISVZ)

Mouse

E10.5-E16.5

High

[4]

Neocortex
(Anterior)

Mouse

E10.5-E11.5

High (Gradient)

[1](4]

Neocortex

(Posterior)

Mouse

E10.5-E11.5

Low (Gradient)

[1]14]

Preplate/Margina

| Zone Neurons

Mouse

E12.5-E14.5

Moderate

[1]

Neural
Stem/Progenitor
Cells

Human, Mouse

Fetal

High

[5]

Oligodendrocyte
Precursor Cells

Mouse

Postnatal

High

[6]

Musculoskeletal

System

Myoblasts (early

fusion)

Human

Fetal

Upregulated

[7]

Reproductive

System

Sertoli Cells
(Testis Cords)

Mouse

Embryonic

Present

[7]

Hematopoietic

System

Hematopoietic
Stem/Progenitor
Cells

Mouse

Embryonic

Abundant

(8]
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GPR56 Signaling Pathways

GPR56 signaling is primarily initiated by the binding of its extracellular ligands, leading to the
activation of intracellular signaling cascades that regulate cell adhesion, migration, and
proliferation.

Ligand Binding and Receptor Activation

The primary ligand for GPR56 in the developing brain is Collagen 111.[4][9] Another identified
ligand is Transglutaminase 2 (TG2).[10] Upon ligand binding, GPR56 can undergo
autoproteolytic cleavage at its GPCR proteolysis site (GPS), separating the N-terminal and C-
terminal fragments, which remain non-covalently associated. This process is thought to be a
key step in receptor activation.

Downstream Signaling

The canonical GPR56 signaling pathway involves the coupling to Gal2/13 G proteins, which in
turn activate the small GTPase RhoA.[4][6][9] Activated RhoA influences the actin cytoskeleton,
thereby regulating cell morphology, adhesion, and migration. In muscle cells, GPR56 signaling
has also been shown to involve the transcription factors Serum Response Factor (SRF) and
Nuclear Factor of Activated T-cells (NFAT).[7]
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Click to download full resolution via product page
Caption: GPR56 Signaling Pathway.

Experimental Protocols

In Situ Hybridization for GPR56 mRNA Detection in
Mouse Embryos

This protocol describes the detection of Gpr56 mRNA in mouse embryonic sections using
digoxigenin (DIG)-labeled RNA probes.

1. Probe Preparation:

 Linearize a plasmid containing the Gpr56 cDNA insert.
» Synthesize a DIG-labeled antisense RNA probe using an in vitro transcription kit.
» Purify the probe and verify its integrity and concentration.

2. Tissue Preparation:

o Dissect mouse embryos at the desired developmental stage in ice-cold PBS.

e Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

o Cryoprotect the embryos by sequential immersion in 15% and 30% sucrose in PBS.
o Embed the embryos in OCT compound and freeze.

e Cut 10-14 um cryosections and mount them on charged slides.

3. Hybridization:

e Thaw and air-dry the sections.

o Treat with proteinase K to improve probe accessibility.

o Post-fix with 4% PFA.

e Prehybridize the sections in hybridization buffer at 65°C for 1-2 hours.

o Hybridize with the DIG-labeled Gpr56 probe overnight at 65°C in a humidified chamber.

4. Washes and Detection:

» Perform stringent washes in SSC buffers at 65°C to remove unbound probe.
» Block non-specific binding sites with blocking solution.
e Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
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Wash to remove unbound antibody.
Develop the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), resulting in a
colored precipitate at the site of mMRNA localization.

5. Imaging:

Mount the slides and visualize the signal using a bright-field microscope.
Click to download full resolution via product page

start [label="Start", shape=ellipse, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; probe prep [label="Probe Preparation\n(DIG-
labeled Gpr56 antisense RNA)"]; tissue prep [label="Tissue
Preparation\n(Embryo dissection, fixation, cryosectioning)"];
hybridization [label="Hybridization\n(Overnight at 65°C)"]; washes
[Label="Stringent Washes"]; blocking [label="Blocking"];

antibody incubation [label="Anti-DIG-AP Antibody Incubation"];
detection [label="Signal Detection\n(NBT/BCIP)"]; imaging
[label="Microscopy and Imaging", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"];

start -> probe prep; start -> tissue prep; probe prep ->
hybridization; tissue prep -> hybridization; hybridization -> washes;
washes -> blocking; blocking -> antibody incubation;

antibody incubation -> detection; detection -> imaging; }

Caption: In Situ Hybridization Workflow.

Immunohistochemistry for GPR56 Protein Localization
in Embryonic Brain

This protocol details the immunofluorescent detection of GPR56 protein in frozen sections of
embryonic mouse brain.

1. Tissue Preparation:

e Dissect embryonic brains and fix in 4% PFA.
o Cryoprotect in 30% sucrose.
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e Embed in OCT and freeze.
e Cut 10-20 pum cryosections and mount on slides.

2. Staining:

e Thaw and air-dry the sections.

» Permeabilize with a detergent-containing buffer (e.g., PBS with 0.1% Triton X-100).

» Block non-specific antibody binding with a blocking solution (e.g., PBS with 10% normal goat
serum).

 Incubate with a primary antibody specific for GPR56 overnight at 4°C.

e Wash to remove unbound primary antibody.

 Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary
antibody.

o (Optional) Counterstain nuclei with DAPI.

3. Mounting and Imaging:

e Wash the sections and mount with an anti-fade mounting medium.
 Visualize the fluorescent signal using a confocal or fluorescence microscope.

Click to download full resolution via product page

start [label="Start", shape=ellipse, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; tissue prep [label="Tissue
Preparation\n(Fixation, cryosectioning)"]; permeabilization
[label="Permeabilization\n(e.g., Triton X-100)"]; blocking
[label="Blocking\n(e.g., Normal Goat Serum)"]; primary ab
[label="Primary Antibody Incubation\n(anti-GPR56)"]; secondary ab
[Label="Secondary Antibody Incubation\n(Fluorophore-conjugated)"];
counterstain [label="Counterstaining (optional)\n(e.g., DAPI)"];
mounting [label="Mounting"]; imaging [label="Fluorescence Microscopy",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> tissue prep; tissue prep -> permeabilization;
permeabilization -> blocking; blocking -> primary ab; primary ab ->
secondary ab; secondary ab -> counterstain; counterstain -> mounting;
mounting -> imaging; }
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Caption: Immunohistochemistry Workflow.

Conclusion

GPR56 is a key regulator of embryonic development, with its expression and function being
particularly critical for the formation of the cerebral cortex. The dynamic expression patterns of
GPR56 across various embryonic tissues highlight its multifaceted roles. Understanding the
spatiotemporal expression and signaling of GPR56 is essential for elucidating the mechanisms
of normal development and the pathophysiology of related developmental disorders. The
experimental protocols provided in this guide offer a framework for researchers to investigate
the intricate functions of this important adhesion GPCR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Characterization of G Protein-Coupled Receptor 56 Protein Expression in the Mouse
Developing Neocortex - PMC [pmc.nchi.nlm.nih.gov]

e 2. GPR56: An adhesion GPCR involved in brain development, neurological disorders and
cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

o 3. GPR56 Regulates Pial Basement Membrane Integrity and Cortical Lamination - PMC
[pmc.ncbi.nlm.nih.gov]

» 4. GPR56 and the developing cerebral cortex: cells, matrix, and neuronal migration - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. GPR56 is highly expressed in neural stem cells but downregulated during differentiation -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 6. The Activation and Signaling Mechanisms of GPR56/ADGRG1 in Melanoma Cell - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. GPR56 - Wikipedia [en.wikipedia.org]

o 8. Unexpected redundancy of Gpr56 and Gpr97 during hematopoietic cell development and
differentiation - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15136644?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3908671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3908671/
https://pubmed.ncbi.nlm.nih.gov/32798453/
https://pubmed.ncbi.nlm.nih.gov/32798453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2504715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2504715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3538897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3538897/
https://pubmed.ncbi.nlm.nih.gov/19525879/
https://pubmed.ncbi.nlm.nih.gov/19525879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6092491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6092491/
https://en.wikipedia.org/wiki/GPR56
https://pmc.ncbi.nlm.nih.gov/articles/PMC7876891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7876891/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 9. G protein-coupled receptor 56 and collagen Ill, a receptor-ligand pair, regulates cortical
development and lamination - PMC [pmc.ncbi.nim.nih.gov]

e 10. mt-pieds.fr [mt-pieds.fr]

 To cite this document: BenchChem. [GPR56 Expression Patterns During Embryonic
Development: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136644#gpr56-expression-patterns-during-
embryonic-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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